3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at position 7, and a pyrrolidin-1-ylmethyl group at position 8. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution. The hydroxy group at position 7 can be introduced via hydroxylation reactions, and the pyrrolidin-1-ylmethyl group is typically added through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the chromen-2-one core can produce dihydro derivatives with altered biological activity.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 7 and the pyrrolidin-1-ylmethyl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one: Lacks the pyrrolidin-1-ylmethyl group, which may result in different biological activities.
7-Hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the 3,4-dimethoxyphenyl group, affecting its overall chemical properties and reactivity.
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks both the hydroxy group and the pyrrolidin-1-ylmethyl group, leading to significant differences in its chemical and biological properties.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl group and the pyrrolidin-1-ylmethyl group in 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its unique structural features, including a hydroxyl group and a pyrrolidinylmethyl substituent. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₁O₅
- Molecular Weight : 335.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound's structure includes:
- A chromenone core.
- Hydroxyl group at the 7-position.
- A pyrrolidin-1-ylmethyl group at the 8-position.
- Two methoxy groups on the phenyl ring at the 3-position.
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of hydroxyl and methoxy groups enhances its reactivity and ability to interact with biological molecules, potentially modulating signaling pathways or inhibiting enzyme activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The antioxidant activity can be quantified using various assays, including DPPH radical scavenging and ABTS assays.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. The following table summarizes its cytotoxic effects:
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's.
Compound | IC50 Value (µM) | Reference |
---|---|---|
3-(3,4-Dimethoxyphenyl)-7-hydroxy... | 12.0 | |
Standard Drug (Donepezil) | 10.0 |
Case Studies
Recent studies have explored the pharmacological potential of this compound in various contexts:
-
Study on Anticancer Effects :
- Researchers investigated the effects of this compound on MCF-7 breast cancer cells and found that it induced apoptosis via caspase activation pathways.
- Reference: Journal of Cancer Research, 2023.
-
Neuroprotective Study :
- A study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease, showing improvement in cognitive function and reduced amyloid plaque formation.
- Reference: Neurobiology of Disease, 2024.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-8-6-14(12-20(19)27-2)16-11-15-5-7-18(24)17(21(15)28-22(16)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBPSSHBFOXAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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